molecular formula C17H17FN2O3S B2665861 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide CAS No. 941994-25-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide

Cat. No.: B2665861
CAS No.: 941994-25-8
M. Wt: 348.39
InChI Key: OXXVZRHXDVTKBC-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide is an organic compound belonging to the class of phenylpiperidines

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide typically involves multiple steps, including the formation of the dioxidoisothiazolidinyl group and its subsequent attachment to the fluorobenzamide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis. It also modulates G2 progression and controls the timing of entry into mitosis/meiosis by controlling the activation of cyclin B/CDK1 by phosphorylation .

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12-6-7-15(20-8-3-9-24(20,22)23)11-16(12)19-17(21)13-4-2-5-14(18)10-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXVZRHXDVTKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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